An In-depth Technical Guide to 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: The Significance of Fluorinated Aromatic Amines
Fluorine-containing organic molecules are of paramount importance in modern drug discovery.[1][2] The introduction of fluorine atoms into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[2] 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene incorporates several key structural features: a fluorinated benzene ring, a bromine atom, and a dimethylaminomethyl side chain. The bromine atom serves as a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions, while the dimethylaminomethyl group can enhance solubility and provide a basic nitrogen atom for salt formation or interaction with biological targets.[3][4] This combination of functional groups makes it a valuable intermediate for the synthesis of complex molecular architectures.[5]
Proposed Synthesis of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene
A plausible and efficient synthetic route to the target compound involves the nucleophilic substitution of a benzylic bromide with dimethylamine. The key starting material, 4-bromo-2-(bromomethyl)-1-fluorobenzene, can be synthesized from commercially available precursors.
Synthesis of the Precursor: 4-Bromo-2-(bromomethyl)-1-fluorobenzene
The synthesis of the benzylic bromide precursor can be achieved from 1-bromo-2-fluoro-4-methylbenzene via a radical bromination reaction.
-
Materials: 1-bromo-2-fluoro-4-methylbenzene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).
-
Procedure:
-
To a solution of 1-bromo-2-fluoro-4-methylbenzene (1 equivalent) in anhydrous CCl₄, add NBS (1.1 equivalents) and a catalytic amount of AIBN.
-
Reflux the reaction mixture under an inert atmosphere for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude 4-bromo-2-(bromomethyl)-1-fluorobenzene, which can be purified by column chromatography on silica gel.
-
Synthesis of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene
The final step involves the reaction of the benzylic bromide with dimethylamine.
-
Materials: 4-bromo-2-(bromomethyl)-1-fluorobenzene, Dimethylamine (2M solution in THF), Tetrahydrofuran (THF), Triethylamine.
-
Procedure:
-
Dissolve 4-bromo-2-(bromomethyl)-1-fluorobenzene (1 equivalent) in THF.
-
To this solution, add triethylamine (1.2 equivalents) followed by the slow addition of a 2M solution of dimethylamine in THF (2 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene.
-
dot
Caption: Synthetic pathway for 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene.
Physicochemical Properties and Characterization
The expected physicochemical properties of 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene are summarized in the table below. These are estimated based on its chemical structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₁BrFN |
| Molecular Weight | 232.10 g/mol |
| Appearance | Colorless to pale yellow oil or low melting solid |
| Boiling Point | Not determined |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) |
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic peaks for the aromatic protons, the benzylic methylene protons, and the N-methyl protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR: Will show distinct signals for each carbon atom in the molecule.
-
¹⁹F NMR: A singlet is expected, confirming the presence of the fluorine atom.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum is expected to show characteristic absorption bands for C-H (aromatic and aliphatic), C-F, and C-N bonds.[6]
-
Applications in Drug Discovery and Medicinal Chemistry
Substituted bromofluorobenzenes are valuable intermediates in the synthesis of pharmaceuticals.[3][5] The title compound, with its unique combination of functional groups, can be envisioned as a key building block in several areas of drug discovery.
-
Scaffold for Biologically Active Molecules: The fluorinated phenyl ring can serve as a core scaffold for the development of inhibitors for various enzymes and receptors. The bromine atom allows for the introduction of further diversity through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling, enabling the exploration of the chemical space around the core structure.
-
Fragment-Based Drug Discovery (FBDD): This compound can be used as a fragment in FBDD campaigns.[7][8] Its relatively small size and the presence of key interaction motifs (aromatic ring, basic amine) make it a suitable starting point for the development of more potent lead compounds.
dot
Caption: Role in Fragment-Based Drug Discovery.
Safety and Handling
As with any chemical compound, proper safety precautions must be taken when handling 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene and its precursors.[9][10][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[9][10]
-
Handling: Avoid contact with skin and eyes.[9][10] In case of contact, rinse immediately with plenty of water.[9]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]
Conclusion
4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene represents a promising, albeit currently undercharacterized, chemical entity with significant potential in synthetic and medicinal chemistry. This guide provides a comprehensive framework for its synthesis, characterization, and potential applications. The methodologies and insights presented herein are grounded in established chemical principles and data from structurally related compounds, offering a solid foundation for researchers to explore the utility of this versatile building block in their scientific endeavors.
References
-
PubChem. 4-Bromo-2-(bromomethyl)-1-fluorobenzene. [Link]
-
Matrix Fine Chemicals. 1-BROMO-2-FLUORO-4-METHYLBENZENE | CAS 452-74-4. [Link]
-
PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. [Link]
- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
- Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
-
Atlantis Press. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]
-
ResearchGate. 4-Bromo-4′-(dimethylamino)stilbene. [Link]
-
National Institutes of Health. Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening. [Link]
-
ResearchGate. Selected applications of fluorinated MR contrast agents and fluorine-containing drugs in medicine. [Link]
-
International Journal of ChemTech Research. Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal. [Link]
-
PubMed. Pentafluorobenzene: Promising Applications in Diagnostics and Therapeutics. [Link]
-
Cambridge Healthtech Institute. Drug Discovery Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Page loading... [guidechem.com]
- 4. 4-Bromo-2-chloro-1-fluorobenzene 99 60811-21-4 [sigmaaldrich.com]
- 5. 4-Bromo-2-fluorobenzylamine (144344-07-4) at Nordmann - nordmann.global [nordmann.global]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
- 9. fishersci.com [fishersci.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]





